Brevinin-2E-OG7 is an antimicrobial peptide derived from the skin secretions of amphibians, specifically from the species Hylarana rugulosa. Antimicrobial peptides, including Brevinin-2E-OG7, are part of the innate immune response and have garnered attention for their potential therapeutic applications due to their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. This peptide is classified within the Brevinin family, which is characterized by a diverse range of biological functions, including antimicrobial and immunomodulatory activities.
Brevinin-2E-OG7 is sourced from the skin of Hylarana rugulosa, a frog species known for its rich array of bioactive peptides. The classification of Brevinin-2E-OG7 falls under the category of antimicrobial peptides, which are typically cationic and amphipathic in nature. This structural configuration facilitates their interaction with microbial membranes, leading to disruption and cell death.
The synthesis of Brevinin-2E-OG7 typically involves solid-phase peptide synthesis using the fluorenylmethyloxycarbonyl (Fmoc) strategy. This method allows for precise control over the sequence and purity of the synthesized peptide. The peptide is synthesized on a resin support, where each amino acid is sequentially added. Following synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity (usually over 95%).
During synthesis, specific conditions such as temperature, solvent composition, and reaction time are meticulously controlled to optimize yield and purity. For instance, HPLC purification often employs a gradient of acetonitrile to elute the target peptide effectively. Mass spectrometry is then utilized to confirm the molecular weight and verify the sequence of the synthesized peptide.
Brevinin-2E-OG7 exhibits a characteristic structure typical of antimicrobial peptides, featuring an α-helical conformation that contributes to its membrane-disrupting capabilities. The secondary structure analysis can be performed using circular dichroism spectroscopy, which provides insights into the percentage of helical content under various conditions.
The molecular formula for Brevinin-2E-OG7 can be represented as C₁₈H₃₃N₅O₆S, with a molecular weight of approximately 401.55 g/mol. The presence of cysteine residues in its structure allows for disulfide bond formation, which stabilizes its three-dimensional conformation.
Brevinin-2E-OG7 primarily acts through interactions with microbial membranes. The mechanism involves binding to negatively charged phospholipids prevalent in bacterial membranes, leading to membrane permeabilization. This disrupts cellular integrity and results in cell lysis.
The interaction kinetics can be studied using techniques such as surface plasmon resonance or fluorescence spectroscopy, which measure binding affinities and conformational changes upon interaction with lipid bilayers.
The mechanism of action for Brevinin-2E-OG7 involves several steps:
Data from various studies indicate that Brevinin-2E-OG7 exhibits effective bactericidal activity at concentrations significantly lower than traditional antibiotics, making it a promising candidate in combating antibiotic-resistant pathogens.
Brevinin-2E-OG7 is soluble in water and exhibits stability under physiological conditions. Its amphipathic nature allows it to interact favorably with lipid membranes.
The peptide’s chemical properties include a net positive charge at physiological pH due to its basic amino acid residues. This property enhances its ability to penetrate negatively charged bacterial membranes.
Relevant data indicate that Brevinin-2E-OG7 maintains structural integrity across a range of temperatures and pH levels, further supporting its potential as a therapeutic agent.
Brevinin-2E-OG7 has several scientific applications:
Antimicrobial peptides (AMPs) represent a cornerstone of innate immune defense across diverse taxa, with amphibian skin secretions serving as particularly rich repositories of these bioactive molecules. Among these, the Brevinin superfamily—characterized by broad-spectrum antimicrobial activity and structural diversity—occupies a prominent position in biomedical research. Brevinin-2E-OG7 exemplifies this class, embodying both the evolutionary innovations of amphibian host defense and the therapeutic potential driving contemporary peptide discovery efforts [1].
Brevinin peptides evolved as critical components of the granular gland secretions in ranid frogs, providing rapid defense against microbial pathogens in aquatic and terrestrial habitats. Their persistence across >350 identified variants underscores their evolutionary success as host defense molecules [1]. Key evolutionary adaptations include:
Table 1: Evolutionary Features of Brevinin Peptides
Feature | Brevinin-1 Family | Brevinin-2 Family | |
---|---|---|---|
Length (residues) | ~24 | 29–34 | |
Conserved Motif | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ | Lys⁷, Cys²⁷, Lys²⁸, Cys³³ | |
Rana Box Prevalence | Variable | >90% | |
Hemolytic Activity | Higher | Lower | |
Primary Function | Membrane disruption | Membrane disruption + immunomodulation | [1] [5] [6] |
Brevinin-2E-OG7 derives its nomenclature from the standardized system for ranid AMPs, where "E" denotes its origin within the Pelophylax esculentus complex (formerly Rana esculenta). This classification reflects:
Table 2: Taxonomic Distribution of Select Brevinin-2 Peptides
Species | Peptide Designation | Unique Features | |
---|---|---|---|
Rana brevipoda porsa | Brevinin-2 prototype | First isolated (1992) | |
Hylarana guentheri | Brevinin-2GUb | Insulin-releasing activity | |
Microhyla pulchra | Brevinin-2MP | Anti-inflammatory properties | |
Pelophylax esculentus | Brevinin-2E-OG7 | Specific activity profile (see Sect 1.3) | [1] [5] [6] |
The characterization of Brevinin-2E-OG7 emerged through key technological and conceptual advances in peptide biology:
Table 3: Key Historical Advances in Brevinin Research
Year | Milestone | Significance | |
---|---|---|---|
1992 | First Brevinin isolation (R. brevipoda porsa) | Defined core structure/activity of Brevinin superfamily | |
2004 | cDNA cloning of multiple Brevinin-2 isoforms | Revealed gene organization and hypervariable domains | |
2008 | Standardized ranid AMP nomenclature proposal | Enabled systematic classification (e.g., Brevinin-2E) | |
2010s | Identification of non-Rana box variants | Challenged dogma of essential C-terminal motif | |
2020s | Population genomics of AMP loci | Mapped diversifying selection across latitudinal clines | [1] [3] [7] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0